molecular formula C10H18N2 B12952915 N-tert-Butyl-N-cyclopentylmethanediimine

N-tert-Butyl-N-cyclopentylmethanediimine

Cat. No.: B12952915
M. Wt: 166.26 g/mol
InChI Key: QKWMFOCPBPULRF-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-cyclopentylmethanediimine is an organic compound that features a tert-butyl group and a cyclopentyl group attached to a methanediimine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-cyclopentylmethanediimine typically involves the reaction of tert-butylamine with cyclopentyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as sulfated polyborate, can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-cyclopentylmethanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and nitroso derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted methanediimines.

Scientific Research Applications

N-tert-Butyl-N-cyclopentylmethanediimine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-Butyl-N-cyclopentylmethanediimine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and cyclopentyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound. The methanediimine backbone allows for the formation of stable intermediates, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N-cyclopentylmethanediimine is unique due to its combination of a tert-butyl group and a cyclopentyl group attached to a methanediimine backbone. This structural arrangement provides distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c1-10(2,3)12-8-11-9-6-4-5-7-9/h9H,4-7H2,1-3H3

InChI Key

QKWMFOCPBPULRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C=NC1CCCC1

Origin of Product

United States

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